6,7-Dimethyl-4-hydrazinoquinoline hydrochloride
Description
6,7-Dimethyl-4-hydrazinoquinoline hydrochloride is a quinoline derivative with a hydrazine substituent at the 4-position and methyl groups at the 6- and 7-positions. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Properties
CAS No. |
1173260-79-1 |
|---|---|
Molecular Formula |
C11H14ClN3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(6,7-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-7-5-9-10(14-12)3-4-13-11(9)6-8(7)2;/h3-6H,12H2,1-2H3,(H,13,14);1H |
InChI Key |
MKNTVJCBBZRUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1C)NN.Cl |
Origin of Product |
United States |
Biological Activity
6,7-Dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic compound recognized for its unique quinoline structure combined with hydrazine functionality. Its molecular formula is , and it has a molecular weight of approximately 223.702 g/mol. This compound has garnered attention in biochemical research due to its diverse biological activities, including potential anticancer and antimicrobial properties.
Synthesis
The synthesis of 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with quinoline precursors.
- Recrystallization : To achieve high purity and yield of the hydrochloride salt.
These methods ensure that the compound is suitable for various biological assays and applications in medicinal chemistry.
Biological Activities
Research indicates that 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride exhibits several notable biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was evaluated against human leukemia cell line MV4-11, demonstrating significant cytotoxicity with an IC50 value indicating effective cell growth arrest .
- Antimicrobial Properties : The compound has been assessed for its potential to combat bacterial infections. Preliminary results suggest activity against common pathogens, which positions it as a candidate for further antimicrobial studies .
The biological effects of 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride are primarily attributed to its ability to interact with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction disrupts various biological pathways, leading to observed therapeutic effects.
Case Studies
- Cytotoxicity Against Cancer Cells : A series of experiments conducted on MV4-11 leukemia cells showed that 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride exhibited significant antiproliferative activity compared to standard chemotherapeutic agents like cisplatin. The selectivity index was favorable, indicating lower toxicity towards normal cells while effectively targeting cancer cells .
- Antibacterial Activity : In vitro studies demonstrated that the compound possessed antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing potential for development into an antimicrobial agent .
Comparative Analysis
To better understand the unique properties of 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride, a comparison with similar compounds in the hydrazinoquinoline class is presented below:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride | 1171376-80-9 | Contains chlorine; studied for antimicrobial properties. |
| 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride | 1171379-23-9 | Halogenated derivative; potential antitumor activity. |
| 5-Methyl-4-hydrazinoquinoline hydrochloride | Not available | Lacks additional methyl groups; different biological profile. |
The specific methyl substitutions at the 6 and 7 positions of the quinoline ring in 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride may influence its biological activity differently compared to other derivatives, suggesting distinct pharmacological profiles.
Scientific Research Applications
Pharmaceutical Development
6,7-Dimethyl-4-hydrazinoquinoline hydrochloride has been investigated for its potential as a therapeutic agent due to its notable biological activities. Research indicates that it may exhibit:
- Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity: Studies have demonstrated its cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .
Biochemical Research
The compound serves as a biochemical tool in proteomics research. It can be used to study protein interactions and enzyme inhibition due to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can disrupt various biological pathways, providing insights into disease mechanisms .
Organic Synthesis
As a versatile building block, 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride is employed in synthesizing more complex quinoline derivatives. Its unique structure allows for modifications that can lead to new compounds with tailored biological activities .
Case Studies
Case Study 1: Anticancer Activity
A study published in ACS Central Science evaluated the cytotoxic potential of various quinoline derivatives against cancer cell lines. The results indicated that 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride exhibited significant cytotoxicity, suggesting its potential as a lead compound in anticancer drug development .
Case Study 2: Antimicrobial Testing
Research conducted on the antimicrobial properties of hydrazinoquinoline derivatives demonstrated that 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride showed promising activity against multidrug-resistant bacterial strains. This finding underscores its potential application in addressing antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-6,7-dimethoxyquinoline
- Structure : Chlorine substituent at the 4-position and methoxy groups at 6- and 7-positions .
- Synthesis : Prepared via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃, yielding a planar molecule with intramolecular C–H⋯Cl interactions .
- Applications: Quinoline derivatives with halogen substituents are often explored for antimalarial and anticancer activities.
6,7-Dimethoxy-4-hydroxyquinoline
- Structure : Hydroxyl group at the 4-position and methoxy groups at 6- and 7-positions .
- Properties: The hydroxyl group enables hydrogen bonding, improving aqueous solubility compared to methyl or hydrazine substituents.
- Applications: Hydroxyquinolines are common in metal chelation and antimicrobial agents.
6,7-Dimethoxyisoquinoline Hydrochloride Derivatives
- Examples: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate and related compounds .
- Structural Differences: Isoquinoline core vs. quinoline; methoxy groups at 6- and 7-positions.
Prazosin Hydrochloride
- Structure: A quinazoline derivative with 4-amino-6,7-dimethoxy-2-quinazolinyl and furoyl-piperazine groups .
- Applications: Clinically used as an antihypertensive. The dimethoxy groups enhance lipophilicity and receptor binding, a property shared with dimethyl-substituted quinolines .
Data Table: Comparative Analysis of Quinoline/Isoquinoline Derivatives
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 4-chloro-6,7-dimethoxyquinoline) increase reactivity for nucleophilic substitutions, whereas electron-donating groups (e.g., OCH₃ or CH₃) enhance stability and lipophilicity . The hydrazine group in the target compound may confer unique chelation or redox properties, though direct data are lacking.
- Synthetic Flexibility: Methods for 4-substituted quinolines (e.g., POCl₃-mediated chlorination or hydrolysis ) could be adapted for hydrazine derivatives.
Preparation Methods
Reaction Mechanism
The chloride at position 4 of the quinoline ring undergoes displacement by hydrazine (NH₂NH₂) in a polar aprotic solvent. The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing nature of the quinoline nitrogen.
Synthetic Procedure
-
Reagents :
-
4-Chloro-6,7-dimethylquinoline (1.0 equiv)
-
Hydrazine hydrate (3.0–5.0 equiv)
-
Ethanol (solvent)
-
HCl (for hydrochloride salt formation)
-
-
Conditions :
-
Workup :
Yield : 65–75% (based on analogous reactions).
One-Pot Cyclization and Hydrazination
Adapting methods from dihydroisoquinoline syntheses, a one-pot approach could streamline the formation of the quinoline core and hydrazine functionalization.
Reaction Sequence
Optimized Parameters
| Step | Reagent | Temperature | Time | Catalyst |
|---|---|---|---|---|
| Formylation | Ethyl formate | 60°C | 6 h | None |
| Cyclization | Oxalyl chloride | 10–20°C | 2 h | Phosphotungstic acid |
| Hydrazination | Hydrazine hydrate | RT | 3 h | None |
Key Advantages :
Yield : 70–78% (extrapolated from similar systems).
Comparative Analysis of Methods
Purification and Characterization
Recrystallization
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7-Dimethyl-4-hydrazinoquinoline hydrochloride, and how can purity be validated?
- Synthesis : A common approach involves substituting the 4-position of the quinoline ring with a hydrazine group. For analogous compounds, refluxing with phosphorus oxychloride (POCl₃) followed by hydrazine substitution has been employed . Adjust substituents (methyl groups at 6,7-positions) during precursor synthesis.
- Purification : Column chromatography (e.g., petroleum ether:ethyl acetate gradients) or recrystallization from methanol/ethanol is typical .
- Validation : Use HPLC (C18 column, ≥99% purity), ¹H/¹³C NMR for structural confirmation, and mass spectrometry (e.g., ESI-MS) to verify molecular weight .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Analysis :
- NMR : Confirm methyl (-CH₃) and hydrazino (-NH-NH₂) groups via chemical shifts (e.g., δ 2.5–3.0 ppm for methyl, δ 4–5 ppm for hydrazine protons) .
- Mass Spectrometry : ESI-MS or high-resolution MS to detect [M+H]⁺ or [M-Cl]⁺ ions .
Q. How can researchers ensure compound stability during storage?
- Store in airtight, light-resistant containers at -20°C. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to moisture due to the hydrochloride salt’s hygroscopic nature .
Advanced Research Questions
Q. What strategies optimize reaction yields for introducing the hydrazino group at the 4-position?
- Reaction Design :
- Use anhydrous conditions and controlled stoichiometry (e.g., 1:1.2 molar ratio of precursor to hydrazine).
- Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions (temperature, solvent) .
Q. How does substituent variation (methyl groups, halogens) impact biological activity?
- Structure-Activity Relationship (SAR) :
- Methyl groups at 6,7-positions enhance lipophilicity, potentially improving membrane permeability. Compare with chloro-substituted analogs (e.g., 6-chloro derivatives show higher antimicrobial activity) .
- Use in vitro assays (e.g., cytotoxicity, enzyme inhibition) to quantify effects. For example, fluorinated analogs exhibit antiviral activity due to enhanced electron-withdrawing properties .
Q. How should researchers address discrepancies in biological activity data across studies?
- Data Contradiction Analysis :
- Standardize assay protocols (e.g., cell lines, incubation times).
- Validate compound identity and purity for each batch (e.g., NMR, HPLC) .
- Cross-reference with structurally similar compounds (e.g., 8-fluoro-4-hydrazinoquinoline hydrochloride) to isolate substituent-specific effects .
Q. What methodologies are recommended for developing stability-indicating analytical methods?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via LC-MS .
- Method Validation : Assess specificity, linearity (R² ≥0.99), and precision (RSD ≤2%) per ICH guidelines .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
